molecular formula C16H13NO2 B3020351 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one CAS No. 120067-47-2

6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B3020351
CAS No.: 120067-47-2
M. Wt: 251.285
InChI Key: BGGBOXVSGGCWMO-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces

Biochemical Pathways

The biochemical pathways affected by 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one are currently unknown. Given the structural similarity to other quinoline derivatives, it is possible that this compound may interact with similar biochemical pathways . .

Pharmacokinetics

The compound’s bioavailability, half-life, volume of distribution, and clearance rate are unknown . Further pharmacokinetic studies are needed to determine these properties and their impact on the compound’s therapeutic potential.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Chemical Reactions Analysis

Types of Reactions

6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include different quinolinone and tetrahydroquinoline derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one include:

  • 4-Hydroxy-2-quinolones
  • 1,2,3,4-Tetrahydroisoquinolines
  • Flindersine
  • N-methylflindersine
  • Haplamine
  • N-methylhaplamine

Uniqueness

This compound is unique due to its specific benzoyl group at the 6-position, which imparts distinct chemical and biological properties compared to other tetrahydroquinolin-2-one derivatives . This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one is an organic compound belonging to the class of tetrahydroquinoline derivatives. Its molecular formula is C₁₆H₁₃N₁O₂, characterized by a bicyclic structure that incorporates a benzoyl group. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Synthesis and Structure

The synthesis of this compound can be achieved through various methodologies involving electrophilic substitution reactions and cyclization processes. Notably, Meldrum's acid has been utilized in multi-step synthesis methods to facilitate its formation from enaminones and acylating agents. The structural features of this compound contribute significantly to its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against various microbial strains with promising results. The mechanism of action may involve the inhibition of critical enzymes or cellular processes necessary for microbial survival.

Anticancer Effects

The compound shows potential as an anticancer agent . Derivatives of tetrahydroquinolines have been reported to inhibit various enzymes associated with cancer progression. For instance, studies suggest that this compound may modulate biological responses by interacting with specific receptors involved in tumor growth .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple microbial strains
AnticancerInhibits enzymes linked to cancer progression
NeuroprotectiveRelated compounds show antioxidant properties

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of related compounds, this compound demonstrated significant inhibition against several bacterial and fungal strains. The study highlighted its potential as a lead compound for developing novel antimicrobial agents.

Investigation into Anticancer Mechanisms

A series of experiments were conducted to assess the anticancer properties of tetrahydroquinoline derivatives. In vitro assays revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest at the G2-M phase . These findings suggest that this compound could be further explored for its therapeutic applications in oncology.

Interaction Studies

Recent studies have focused on the binding affinity of this compound with various biological targets. These investigations reveal how the compound interacts at the molecular level with proteins and enzymes critical for cellular functions and disease mechanisms. For instance, it has shown promising results in modulating receptor activity associated with cancer pathways .

Properties

IUPAC Name

6-benzoyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-15-9-7-12-10-13(6-8-14(12)17-15)16(19)11-4-2-1-3-5-11/h1-6,8,10H,7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGBOXVSGGCWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred amount of 45.3 parts of aluminiumtrichloride were added dropwise 6.9 parts of N,N-dimethylformamide. After stirring for 5 min. at 70° C., there were added portionwise 5 parts of 3,4-dihydroquinolin-2(1H)-one and, after another 5 min., 4.7 parts of benzoylchloride. Stirring at 70° C. was continued for 2 hours and then the reaction mixture was carefully poured into ice-water. There were added 50 ml of HCl 12N and the whole was stirred for 15 min. The precipitate was filtered off and boiled in 2-propanol. The product was filtered off, washed with 2-propanol and 2,2'-oxybispropane and dried in vacuo at 60° C., yielding 6.3 parts (73.8%) of 6-benzoyl-3,4-dihydro-2(1H)-quinolinone; mp. 211.0° C. (interm. 18).
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Synthesis routes and methods II

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A mixture of 2.2 g of 3,4-dihydrocarbostyril, 3.21 g of benzoyl chloride and 13 g of aluminum chloride in 50 ml of carbon disulfide was refluxed for 2 days. The reaction mixture was poured onto ice water and the resulting solid filtered off, washed with water and dried under reduced pressure to yield 6-benzoyl-3,4-dihydrocarbostyril, m.p. 205°-207° C.
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Synthesis routes and methods III

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